molecular formula C21H15ClN2O3S2 B2909649 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1421481-55-1

3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2909649
CAS No.: 1421481-55-1
M. Wt: 442.93
InChI Key: NSTPSWQMHVZGOR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the Thiophene Groups: The thiophene groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.

    Final Amidation: The carboxylic acid group on the isoxazole ring is converted to the carboxamide through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Isoxazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: Isoxazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme mechanisms.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and can be used in the development of new antibiotics.

Medicine

    Drug Development: Isoxazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

    Agriculture: These compounds can be used as agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the thiophene groups.

    5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide: Lacks the chlorophenyl group.

    3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Has a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of both the chlorophenyl and thiophene groups in 3-(2-chlorophenyl)-5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, compared to similar compounds.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c1-12-18(19(24-27-12)14-5-2-3-6-15(14)22)21(26)23-11-13-8-9-17(29-13)20(25)16-7-4-10-28-16/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPSWQMHVZGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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